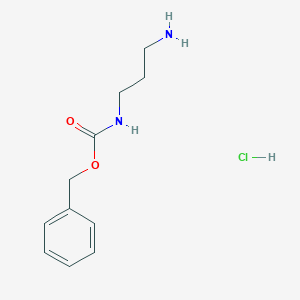

Benzyl (3-aminopropyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBTMXQMDLSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526421 | |

| Record name | Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-34-9 | |

| Record name | 17400-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17400-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,3-diaminopropane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl (3-aminopropyl)carbamate hydrochloride CAS 17400-34-9 properties

An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride (CAS 17400-34-9)

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound, identified by CAS number 17400-34-9, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Structurally, it features a primary amine at one end and a carbamate-protected amine at the other, linked by a propyl chain. The benzylcarbamate, commonly known as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis.[3][4] This unique architecture makes it an invaluable linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6]

This guide, intended for scientists and drug development professionals, provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in any synthetic workflow. This compound is typically supplied as a solid, and its properties are summarized below.[5]

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 17400-34-9 | [1] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][7] |

| Molecular Weight | 244.72 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 185-189°C | [8] |

| Boiling Point | 396.6°C at 760 mmHg | |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCC[NH3+].[Cl-] | [7] |

| InChIKey | XKMBTMXQMDLSRB-UHFFFAOYSA-N | [7] |

| Purity | Typically ≥97% or ≥98% | [1] |

Structural Representation

The structure of this compound is defined by the Cbz-protected aminopropyl chain, culminating in a hydrochloride salt of the terminal primary amine. This salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

References

- 1. chemscene.com [chemscene.com]

- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzyl-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 133612240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Role of Benzyl (3-aminopropyl)carbamate Hydrochloride in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to their efficacy. While significant attention is often paid to the protein-binding terminals, the linker itself is a key determinant of a PROTAC's biological activity and pharmacokinetic properties. This technical guide provides an in-depth examination of Benzyl (3-aminopropyl)carbamate hydrochloride, a commercially available linker building block, and explores the strategic rationale for incorporating carbamate-containing linkers in the design of novel protein degraders. We will delve into the mechanistic implications of the carbamate functional group, provide a detailed, exemplary synthetic protocol, and discuss the broader context of linker optimization in the development of next-generation therapeutics.

Introduction: The Centrality of the Linker in PROTAC Function

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[2] The linker, far from being a passive spacer, plays a crucial role in orienting the two protein-binding moieties to facilitate a productive ternary complex formation.[3] Its length, rigidity, and chemical composition can significantly impact a PROTAC's:

-

Ternary Complex Stability: The ability to form a stable and conformationally competent complex between the target protein and the E3 ligase.

-

Target Selectivity: Subtle changes in the linker can influence which proteins are presented for ubiquitination.

-

Physicochemical Properties: Affecting solubility, cell permeability, and metabolic stability.[4]

This compound represents a linker building block that introduces a carbamate functionality into the PROTAC structure. The inclusion of such a group can offer specific advantages in tuning the properties of the final molecule.

Physicochemical and Structural Properties

A foundational understanding of the linker building block is paramount before its incorporation into a complex PROTAC molecule.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 46460-73-5 | [5] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | |

| Molecular Weight | 244.72 g/mol | [6] |

| Appearance | Solid | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

The Rationale for Carbamate-Containing Linkers in PROTACs

The carbamate group is a hybrid of an amide and an ester and can be a strategic choice in linker design for several reasons:

-

Metabolic Stability: The carbamate bond is generally more stable to hydrolysis than an ester bond, which can be advantageous in improving the in vivo half-life of a PROTAC.

-

Hydrogen Bonding Capacity: The carbamate moiety can act as both a hydrogen bond donor and acceptor, potentially forming stabilizing interactions within the ternary complex or improving solubility.

-

Conformational Constraint: Compared to a more flexible alkyl or PEG linker, the planar nature of the carbamate group can introduce a degree of rigidity, which can be beneficial in pre-organizing the PROTAC into a bioactive conformation.

-

Modulation of Physicochemical Properties: The introduction of the polar carbamate group can influence the overall polarity and lipophilicity of the PROTAC, which in turn affects its cell permeability and solubility.

Experimental Protocol: Synthesis of a PROTAC using a Carbamate Linker

Workflow Overview:

Caption: General workflow for PROTAC synthesis.

Part 1: Coupling of this compound to a Protein of Interest (POI) Ligand

-

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group (POI-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

-

-

Procedure:

-

Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. The additional equivalent of base is to neutralize the hydrochloride salt of the linker.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Cbz-protected POI-linker conjugate.

-

-

Cbz Deprotection:

-

Dissolve the purified Cbz-protected conjugate in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the amine-functionalized POI-linker conjugate.

-

Part 2: Coupling to the E3 Ligase Ligand

-

Materials:

-

Amine-functionalized POI-linker conjugate from Part 1.

-

E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

-

HATU, DIPEA, anhydrous DMF, and purification reagents as in Part 1.

-

-

Procedure:

-

Dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

-

Add a solution of the amine-functionalized POI-linker conjugate (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitor, work up, and purify as described in Part 1 to obtain the final PROTAC molecule.

-

Safety and Handling

This compound is a chemical reagent that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.

Conclusion and Future Perspectives

The rational design of PROTAC linkers is a critical aspect of developing effective and safe protein degraders. This compound provides a readily accessible building block for the introduction of a carbamate moiety into the linker structure. The properties of the carbamate group, including its potential for increased metabolic stability and its ability to influence the conformational and physicochemical properties of the PROTAC, make it a valuable tool in the medicinal chemist's arsenal.

Future research in this area will likely focus on a more systematic exploration of how the placement and context of the carbamate group within the linker affect PROTAC performance. The development of novel carbamate-containing linkers with diverse lengths and rigidities will further expand the available chemical space for PROTAC optimization. As our understanding of the complex interplay between the linker and the ternary complex deepens, the use of strategically designed linker building blocks like this compound will be instrumental in the creation of highly potent and selective protein-degrading therapeutics.

References

- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl (3-aminopropyl)carbamate hydrochloride molecular weight and formula

An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride: Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Abstract

This compound is a bifunctional chemical building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a terminal primary amine and a benzyl-protected secondary amine, makes it an ideal linker component in the synthesis of complex molecules. This guide provides a comprehensive overview of its core molecular properties, a detailed methodology for its synthesis and characterization, and a discussion of its primary application as a linker in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). The protocols and workflows herein are designed for scientific professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and validation.

Core Molecular Profile

This compound is the hydrochloride salt of a carbamate-protected diamine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group, enabling selective functionalization of the terminal primary amine. Its physicochemical properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | |

| Molecular Weight | 244.72 g/mol | |

| CAS Number | 17400-34-9 | |

| Synonyms | N-(3-Aminopropyl)carbamic acid benzyl ester hydrochloride, N-Cbz-1,3-diaminopropane hydrochloride, N-Z-1,3-diaminopropane hydrochloride | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Boiling Point (Free Base) | 368.2 ± 35.0 °C at 760 mmHg | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. For long-term stability, especially for the free base, storage at -20°C under an inert atmosphere is recommended. | [2] |

Synthesis and Purification

The synthesis of this compound is a well-established process in organic chemistry, predicated on the selective protection of one amine group in a symmetric diamine.

Synthetic Strategy: The Rationale of Selective Protection

The primary challenge in working with 1,3-diaminopropane is its symmetric nature; both primary amine groups exhibit similar reactivity. To achieve selective modification at one end, a protecting group strategy is essential. The benzyloxycarbonyl (Cbz) group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenation.

The chosen synthetic route involves the reaction of 1,3-diaminopropane with one equivalent of benzyl chloroformate. Using the diamine in excess ensures that monosubstitution is the statistically favored outcome, minimizing the formation of the di-substituted byproduct. The resulting free base, Benzyl (3-aminopropyl)carbamate, is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling characteristics as a crystalline solid.

Detailed Experimental Protocol

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 2M solution in diethyl ether

-

Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (3.0 equivalents) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Cbz Protection: Slowly add benzyl chloroformate (1.0 equivalent), dissolved in DCM, to the stirred solution via the dropping funnel over 1 hour. It is critical to maintain the temperature at 0°C to control the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.

-

Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, Benzyl (3-aminopropyl)carbamate, typically as an oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Workflow Visualization: Synthesis

Caption: Workflow for the synthesis of Benzyl (3-aminopropyl)carbamate HCl.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in subsequent applications. A combination of spectroscopic and chromatographic methods provides a self-validating system of quality control.

-

¹H NMR Spectroscopy: This technique confirms the molecular structure. Expected signals include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), and multiplets for the propyl chain protons. The presence of the HCl salt may broaden the amine proton signals.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. In electrospray ionization (ESI) mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 209.13.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A single major peak in the chromatogram indicates a high-purity sample. This method is crucial for quantifying residual starting materials or byproducts.

Application in PROTAC Drug Development

The primary utility of this compound in modern drug discovery is as a versatile linker for the synthesis of PROTACs.[3]

The PROTAC Mechanism

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to destroy a specific target protein.[3] They consist of three components:

-

A ligand that binds to a target protein of interest.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Role as a Bifunctional Linker

This compound is not the final linker itself, but a precursor. Its value lies in its two distinct amine functionalities:

-

The Primary Amine (-NH₂): This group is reactive and serves as the primary attachment point. It can be readily acylated or alkylated to connect to either the target protein ligand or the E3 ligase ligand.

-

The Cbz-Protected Amine (-NH-Cbz): This group is unreactive under the conditions used to modify the primary amine. After the first ligand is attached, the Cbz group can be selectively removed via catalytic hydrogenation. This unmasks a second amine, which can then be coupled to the second ligand, completing the PROTAC assembly.

Logical Workflow for PROTAC Synthesis

Caption: Logical workflow for incorporating the linker into a PROTAC molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: The compound may be irritating to the eyes, skin, and respiratory system.[1]

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[1]

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-1,3-diaminopropane Hydrochloride

This guide provides a detailed exploration of the synthetic route to N-Benzyloxycarbonyl-1,3-diaminopropane hydrochloride, a critical bifunctional building block in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a robust experimental protocol, and offers field-proven insights into the causality behind the procedural choices.

Introduction: The Strategic Importance of Monoprotected Diamines

N-Benzyloxycarbonyl-1,3-diaminopropane hydrochloride is a valuable intermediate, particularly in the realms of peptide synthesis, pharmaceutical development, and materials science.[1][2][3][4] Its utility stems from its dual functionality: a protected primary amine and a free primary amine in its hydrochloride salt form. This arrangement allows for sequential, selective functionalization, a cornerstone of complex molecular construction.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability across a range of chemical conditions and its susceptibility to removal under specific, mild protocols, most notably catalytic hydrogenolysis.[5][6][7] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, makes the Cbz group an indispensable tool in multi-step synthetic campaigns.[5][8][]

The primary challenge in preparing this molecule lies in achieving selective mono-protection of the symmetrical 1,3-diaminopropane. Uncontrolled reaction with a protecting agent typically yields a statistical mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct, necessitating challenging purification.[10] This guide details an efficient and widely adopted strategy that circumvents this issue through in situ monoprotonation.

The Core Synthesis Strategy: A Tale of Two Amines

The most elegant and efficient route to N-Cbz-1,3-diaminopropane hydrochloride hinges on modulating the nucleophilicity of the two amine groups. By treating the starting material, 1,3-diaminopropane, with precisely one equivalent of a strong acid (like hydrochloric acid), we can selectively protonate one of the amino groups.

The resulting ammonium salt is no longer nucleophilic, effectively "deactivating" it towards the electrophilic Cbz-donating reagent, benzyl chloroformate. The remaining free amine, however, retains its nucleophilicity and can react selectively. This "one-pot" approach is highly efficient for the synthesis of mono-protected diamines.[11][12]

Below is a logical workflow illustrating this core principle of selective deactivation.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. wiche.edu [wiche.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the rapidly evolving landscape of targeted protein degradation, the rational design of molecular linkers is paramount to the success of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Among the diverse arsenal of chemical tools available, Benzyl (3-aminopropyl)carbamate hydrochloride has emerged as a critical building block, offering a versatile and reliable platform for the construction of these heterobifunctional molecules. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the core physical and chemical properties of this compound. Beyond a mere compilation of data, this document elucidates the causality behind its application, provides actionable experimental protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility in the laboratory.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a terminal primary amine hydrochloride salt. This unique architecture makes it an ideal linker component in the synthesis of PROTACs, where precise spacing and chemical reactivity are crucial for inducing the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal |

| Synonyms | N-(Benzyloxycarbonyl)-1,3-propanediamine hydrochloride, Cbz-1,3-diaminopropane HCl | [1] |

| CAS Number | 106342-99-2 | Internal |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 244.72 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from general properties |

| Melting Point | 185-189 °C | [3] |

| Boiling Point | 368.2 °C at 760 mmHg (for free base) | [1] |

| Solubility | Soluble in water. Data in organic solvents is limited but amine hydrochlorides are generally soluble in polar protic solvents like methanol and ethanol, with limited solubility in less polar aprotic solvents. | [4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is a critical process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a self-validating system, incorporating in-process checks and purification steps to deliver a final product suitable for downstream applications in drug development.

Causality of Experimental Choices

The synthetic strategy involves the selective protection of one of the amine groups of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group. The use of benzyl chloroformate allows for a robust and high-yielding protection under basic conditions. The subsequent conversion to the hydrochloride salt not only enhances the stability of the compound but also facilitates handling and purification. The choice of a biphasic reaction condition for the protection step helps to control the reaction rate and minimize the formation of the di-protected by-product.

Step-by-Step Synthesis Protocol

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,3-diaminopropane (1.0 equivalent) in a mixture of water and dichloromethane (1:1 v/v). Cool the solution to 0-5 °C in an ice bath.

-

Cbz-Protection: Slowly add a solution of benzyl chloroformate (0.95 equivalents to favor mono-protection) in dichloromethane to the vigorously stirred biphasic mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. Concurrently, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to maintain a pH of 9-10.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Benzyl (3-aminopropyl)carbamate as an oil. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in PROTAC Drug Development: A Mechanistic Perspective

This compound is a cornerstone in the construction of PROTACs due to its inherent bifunctionality. The terminal primary amine serves as a reactive handle for conjugation to either the E3 ligase ligand or the target protein ligand, while the Cbz-protected amine prevents unwanted side reactions during synthesis.

Role as a PROTAC Linker

The 3-aminopropyl chain provides a flexible spacer of a defined length, which is a critical parameter in optimizing the spatial orientation of the two ligands for efficient ternary complex formation. The carbamate linkage is generally stable under physiological conditions, ensuring the integrity of the PROTAC molecule in vivo.[5][6]

Diagram 2: Role in PROTAC Assembly

Caption: Conceptual workflow of PROTAC assembly and mechanism of action.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the propyl chain, and the protons adjacent to the amine and carbamate groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Chromatographic Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the compound.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Safety: The compound is classified as an irritant.[3] Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a vital chemical entity in the field of targeted protein degradation. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for the synthesis of PROTACs and other advanced drug candidates. This technical guide has provided a comprehensive overview of its physical and chemical properties, a detailed and validated synthesis protocol, its mechanistic role in drug development, and essential analytical and safety information. By leveraging this knowledge, researchers can confidently and efficiently incorporate this compound into their drug discovery workflows, accelerating the development of next-generation therapeutics.

References

- 1. biosynce.com [biosynce.com]

- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Solubility of Benzyl (3-aminopropyl)carbamate hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl (3-aminopropyl)carbamate hydrochloride in Organic Solvents

Abstract

This compound is a bifunctional molecule increasingly utilized as a linker in the synthesis of complex chemical entities, including Proteolysis Targeting Chimeras (PROTACs).[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a robust, step-by-step experimental protocol for its accurate determination. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to streamline their workflows and ensure experimental reproducibility.

Physicochemical Profile and Structural Analysis

Understanding the inherent properties of a molecule is the first step in predicting and explaining its solubility behavior. This compound is a salt, a key feature that dictates its interaction with different solvent systems.

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₇ClN₂O₂[2]

-

Molecular Weight: 244.72 g/mol

-

Key Structural Features:

-

Primary Amine Hydrochloride: The molecule possesses a terminal primary amine which is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This ionic center significantly increases the molecule's polarity and provides a site for strong hydrogen bonding.

-

Carbamate Group: The carbamate linkage (-O-C(=O)-NH-) is a polar, hydrogen-bond accepting and donating group, contributing to its affinity for polar solvents.[3][4]

-

Benzyl Group: The nonpolar benzyl ring (C₆H₅CH₂-) provides a region of hydrophobicity, which can interact favorably with less polar or aromatic solvents.

-

The presence of both a highly polar ionic group and a nonpolar aromatic ring makes this molecule amphiphilic to a degree, suggesting a complex solubility profile. The hydrochloride salt form is expected to dominate its behavior, favoring solubility in polar solvents capable of solvating the ions.

Principles of Solubility: A Mechanistic View

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the lattice energy of the solute and the cohesive forces of the solvent.

For this compound, the primary factors are:

-

Ion-Dipole Interactions: The -NH₃⁺Cl⁻ group will interact strongly with polar solvents that have significant dipole moments (e.g., DMSO, DMF, alcohols).

-

Hydrogen Bonding: The carbamate N-H and C=O groups, along with the primary amine, can act as hydrogen bond donors and acceptors. Polar protic solvents like methanol and ethanol are excellent hydrogen bonding partners, which is expected to enhance solubility.

-

Van der Waals Forces: The nonpolar benzyl group will interact with solvents via weaker London dispersion forces. This interaction is most significant in nonpolar solvents like toluene or hexane, but it is unlikely to overcome the strong ionic forces of the salt, predicting poor solubility in such solvents.

Based on these principles, a qualitative solubility profile can be predicted. This serves as a hypothesis that must be confirmed by empirical testing.

Predicted Solubility Profile

While comprehensive quantitative data is not widely published, a qualitative assessment based on the molecule's structure can guide solvent selection. The following table summarizes the predicted solubility at ambient temperature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Excellent hydrogen bonding and polarity effectively solvate both the ionic hydrochloride and the polar carbamate group. |

| Polar Aprotic | DMSO, DMF | Soluble | High polarity and strong dipole moments can solvate the ionic salt, though perhaps less effectively than protic solvents without direct hydrogen bond donation to the chloride ion. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but it is a poor hydrogen bonding solvent and is less effective at solvating the ionic portion. |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Lower polarity and limited hydrogen bonding capability. |

| Nonpolar Aromatic | Toluene | Insoluble | Favorable interactions with the benzyl group are insufficient to overcome the strong ionic lattice energy of the salt. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak dispersion forces, which cannot disrupt the strong intermolecular forces of the solute. |

Disclaimer: This table represents a prediction based on chemical principles. Actual quantitative solubility must be determined experimentally.

Experimental Protocol: Isothermal Saturation Method (Gravimetric)

This section provides a detailed, self-validating protocol for determining the solubility of this compound. The gravimetric method is a gold standard approach that directly measures the mass of dissolved solute in a known volume of solvent at equilibrium.[5]

Rationale for Method Selection

The Isothermal Saturation (Gravimetric) method is chosen for its robustness and directness. Unlike spectroscopic methods, it is not dependent on the molar absorptivity of the compound and is less susceptible to interference from minor impurities, making it highly trustworthy.[6] Maintaining a constant temperature (isothermal) is critical because solubility is highly temperature-dependent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining T ± 0.5°C

-

Calibrated positive displacement pipette or volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Preparation:

-

Set the thermostatic shaker to the desired temperature (e.g., 25°C). Allow it to equilibrate.

-

Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A good starting point is ~100 mg of solid.

-

Record the exact weight of the empty evaporation vials.

-

-

Saturation:

-

Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to each vial containing the solid.

-

Securely cap the vials and place them in the thermostatic shaker.

-

Agitate the mixtures for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.

-

-

Sample Clarification (Critical Step):

-

After the equilibration period, allow the vials to stand undisturbed inside the thermostatic shaker for at least 2 hours to let undissolved solids settle. This step minimizes filter clogging.

-

Draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to the syringe.

-

Carefully dispense the clear, filtered saturated solution into a pre-weighed evaporation vial. Record the exact volume transferred if different from the initial plan. This step is crucial to remove any microscopic undissolved particles, a key element of a self-validating system.

-

-

Solvent Evaporation & Weighing:

-

Place the evaporation vials containing the filtered solution into a drying oven at a moderate temperature (e.g., 50-60°C) sufficient to evaporate the solvent without degrading the compound.[5] Alternatively, use a vacuum desiccator or rotary evaporator for more sensitive compounds or high-boiling point solvents.

-

Once the solvent is completely evaporated, transfer the vials to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the vial containing the dry solute residue on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

-

Solubility is then expressed in the desired units, typically mg/mL or g/100mL.

Solubility (mg/mL) = (Mass of vial with residue (mg) - Mass of empty vial (mg)) / Volume of solvent used (mL)

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination

Conclusion

The solubility of this compound is a critical parameter dictated by its amphiphilic nature and, most importantly, its ionic hydrochloride group. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic, chlorinated, and nonpolar solvents. Due to the scarcity of published quantitative data, experimental determination is essential. The provided Isothermal Saturation (Gravimetric) method offers a reliable and accurate means for researchers to generate this vital data, enabling more efficient process development, purification, and formulation in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

The Benzyl Carbamate (Cbz) Group: A Cornerstone Protecting Group in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Controlled Amine Reactivity

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount.[1][2] Unprotected amines, with their inherent nucleophilicity and basicity, can lead to a cascade of undesired side reactions, compromising the yield and purity of the target molecule.[3] The concept of a "protecting group" – a temporary chemical shield – is therefore fundamental to achieving synthetic precision.[2]

Pioneered in the 1930s by Max Bergmann and Leonidas Zervas, the benzyloxycarbonyl (or carboxybenzyl) group, commonly abbreviated as Cbz or Z, marked a revolutionary advance in synthetic chemistry.[4][5] Its introduction provided the first truly reliable method for the controlled synthesis of peptides, transforming a previously intractable challenge into a systematic discipline.[4][6] The Cbz group's enduring utility stems from a unique combination of characteristics: it is easily introduced, robustly stable under a variety of reaction conditions, and can be selectively removed under mild conditions that leave other sensitive functionalities, including the newly formed peptide bond, intact.[6] This guide offers a comprehensive exploration of the key characteristics, mechanisms, and applications of the Cbz protecting group, providing field-proven insights for its effective implementation in complex synthetic endeavors.

Part 1: Introduction of the Cbz Protecting Group

The protection of an amine as a benzyl carbamate effectively tempers its reactivity by delocalizing the nitrogen's lone pair of electrons across the carbonyl group, rendering it significantly less nucleophilic and basic.[2][7] This transformation is typically efficient and high-yielding.[6]

Mechanism of Protection

The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl).[7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the generated hydrochloric acid is neutralized by a base present in the reaction mixture.[4] This is often performed under Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate or sodium hydroxide.[4][5]

Visualizing the Protection Mechanism

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a representative example for the protection of an amino acid.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.[6]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6] Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[6]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will typically precipitate as a solid or an oil.[6]

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[6]

Reagents and Scope

While benzyl chloroformate is the most common reagent, other activated forms like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, which may be advantageous in certain contexts.[4] The protection is broadly applicable to a wide range of primary and secondary aliphatic and aromatic amines.[9]

Part 2: Stability and Orthogonality of the Cbz Group

A defining feature of the Cbz group is its remarkable stability across a wide spectrum of reaction conditions, which is a critical factor in the design of complex synthetic routes.[6][10]

General Stability Profile

Cbz-protected amines are generally stable to:

-

Basic conditions: They are resistant to hydrolysis by aqueous bases and are compatible with many base-mediated reactions.[6]

-

Mildly acidic conditions: They can tolerate mildly acidic conditions, which allows for the selective removal of other acid-labile protecting groups like tert-butoxycarbonyl (Boc).[4][11]

However, the Cbz group is susceptible to cleavage by strong acids and reducing conditions, which forms the basis of its deprotection strategies.[5][6]

Data Presentation: Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

The true power of the Cbz group is realized in its orthogonality to other common amine protecting groups, such as the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][11] Orthogonality refers to the ability to deprotect one functional group in the presence of others by using distinct and non-interfering reaction conditions.[11][12]

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis)[11] | Boc: Generally stable.[11] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[11] |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA)[1] | Cbz: Generally stable, though can be cleaved with very harsh acids (e.g., HBr/AcOH).[4] Fmoc: Stable. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine)[1] | Cbz: Stable. Boc: Stable. |

This mutual orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), enabling the precise and sequential construction of complex molecules.[11][12]

Part 3: Cleavage (Deprotection) of the Cbz Group

The removal of the Cbz group is as crucial as its introduction, and several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.[6]

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[13] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5] The initial products are the free amine, toluene, and carbamic acid, which spontaneously decarboxylates to yield carbon dioxide.[3][5]

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6][11]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. The catalyst can be pyrophoric and should be handled with care.[6][11]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process is typically repeated three times to ensure an inert atmosphere. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[6][11]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC.[6]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.[6][11]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]

As a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, catalytic transfer hydrogenation is often employed.[13][14] This method uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ.[14]

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.[13]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[13]

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Work-up: The work-up is similar to catalytic hydrogenation, involving filtration through Celite to remove the catalyst. If excess ammonium formate needs to be removed, an aqueous work-up or dialysis may be necessary.

Method 2: Acidic Cleavage

The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[5][15] This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[13] The mechanism involves protonation of the carbamate oxygen, followed by an SN2-type cleavage by a nucleophile (e.g., bromide), which releases a benzyl halide and the unstable carbamic acid that decarboxylates.[4]

Caption: Mechanism of acidic cleavage of a Cbz-protected amine.

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[13]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[13]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[13]

-

Work-up: The product can be precipitated by the addition of a large volume of diethyl ether. The resulting salt is then collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[13]

Method 3: Other Deprotection Methods

For specific substrates where both hydrogenolysis and strong acidolysis are problematic, other methods have been developed. For instance, trimethylsilyl iodide (TMSI) can be used as a Lewis acid for Cbz deprotection, often generated in situ from TMSCl and NaI.[16][17] This method proceeds via coordination of the silicon to the carbonyl oxygen, followed by nucleophilic attack of iodide on the benzylic carbon.[17] Additionally, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol have been developed for substrates with sensitive functionalities.[18][19]

Conclusion: The Enduring Legacy of the Cbz Group

The benzyl carbamate protecting group, born from the necessity of controlled peptide synthesis, has established itself as an indispensable tool in the arsenal of the synthetic chemist. Its robust stability, predictable reactivity, and, most importantly, its orthogonality to other key protecting groups provide a level of strategic control that is essential for the synthesis of complex, high-value molecules. From foundational peptide chemistry to the frontiers of drug discovery and natural product synthesis, the Cbz group continues to be a reliable and versatile choice, a testament to the ingenuity of its creators and its fundamental importance in the art and science of organic synthesis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl Chloroformate [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. tdcommons.org [tdcommons.org]

- 16. researchgate.net [researchgate.net]

- 17. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 18. Cbz-Protected Amino Groups [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with a defined sequence is a fundamental pillar of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This groundbreaking innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.

The Challenge: Uncontrolled Polymerization in Peptide Synthesis

Prior to the work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, severely limiting the synthesis of peptides with a specific, predetermined sequence.

The Bergmann-Zervas Solution: The Carbobenzyloxy (Cbz) Group

Bergmann and Zervas introduced the carbobenzyloxy group as a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization. The Cbz group proved to be an ideal choice due to its stability under the conditions required for peptide coupling

Methodological & Application

Application Notes and Protocols: Benzyl (3-aminopropyl)carbamate Hydrochloride as a Versatile Aliphatic Linker

Authored by: A Senior Application Scientist

Abstract

In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety. Benzyl (3-aminopropyl)carbamate hydrochloride has emerged as a valuable aliphatic linker, offering a strategic combination of a stable carbamate bond, a terminal primary amine for conjugation, and a benzyloxycarbonyl (Cbz or Z) protecting group for controlled, orthogonal synthesis strategies. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, applications, and detailed protocols for the effective use of this linker.

Introduction: The Strategic Role of Aliphatic Linkers in Advanced Therapeutics

The linker in a drug conjugate is far from a passive spacer; it is a dynamic component that dictates the conjugate's stability in circulation, its release mechanism at the target site, and its overall pharmacokinetic and pharmacodynamic profile.[1] Aliphatic linkers, such as the propyl chain in Benzyl (3-aminopropyl)carbamate, provide flexibility and spatial separation between the targeting moiety and the payload. The carbamate functional group offers a balance of stability and controlled release, often being designed for enzymatic or pH-mediated cleavage within the target cell.[2]

This compound is a bifunctional linker. It presents a terminal primary amine that, once deprotected, serves as a nucleophilic handle for conjugation to payloads, antibodies, or other molecules of interest. The amine is protected by a benzyloxycarbonyl (Cbz) group, a well-established protecting group in organic synthesis, particularly in peptide chemistry.[3] This Cbz group is lauded for its stability under a wide range of conditions and its selective removal via catalytic hydrogenation, which provides an orthogonal deprotection strategy that does not interfere with other common protecting groups like Boc or Fmoc.[4]

This application note will detail the physicochemical properties of this compound, explore its primary applications, and provide robust, step-by-step protocols for its deprotection and subsequent conjugation.

Physicochemical Properties and Handling

Understanding the fundamental properties of the linker is paramount for its successful application in complex synthetic workflows.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Cbz-1,3-diaminopropane HCl | [5] |

| CAS Number | 17400-34-9 | [5] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [5] |

| Molecular Weight | 244.72 g/mol | [5] |

| Appearance | Solid, semi-solid, or viscous liquid | [6][7] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. For long-term storage, keep in a freezer under -20°C, in an inert atmosphere, and protected from light. | [7][8] |

Safety and Handling: Benzyl (3-aminopropyl)carbamate is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][6][9] Standard laboratory safety protocols should be strictly followed.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][10]

-

Handle in a well-ventilated area or a chemical fume hood.[6][9]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]

Core Applications in Drug Development

The unique structure of this linker makes it suitable for several advanced applications in bioconjugation and drug delivery.

3.1 Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12] The linker is a crucial component that connects the target-binding ligand to the E3 ligase-binding ligand. This compound serves as a foundational building block for constructing the aliphatic chain of the PROTAC linker, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][13]

3.2 Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in systemic circulation is critical to prevent premature drug release and off-target toxicity.[2][14] The carbamate linkage is known for its stability, which can be engineered for cleavage by specific enzymes, such as cathepsins, that are overexpressed in the lysosomal compartments of tumor cells.[1][2][15] After deprotection, the primary amine of the linker can be used to attach to a payload or to a self-immolative spacer like p-aminobenzyl carbamate (PABC), which is part of many clinically validated ADC linker systems.[14][16]

3.3 General Bioconjugation

Beyond ADCs and PROTACs, the deprotected linker provides a versatile handle for attaching small molecules, fluorescent dyes, or other probes to biomolecules such as peptides, proteins, or nucleic acids. The defined three-carbon chain offers predictable spacing, which is essential for maintaining the biological activity of the conjugated molecules.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of the Cbz group and subsequent conjugation reactions.

4.1 Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and efficient method for Cbz deprotection, valued for its clean reaction profile and mild conditions.[3][4]

Rationale: The Cbz group is cleaved by hydrogen gas in the presence of a palladium catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3] This method is orthogonal to many other protecting groups, such as Boc and Fmoc.[4]

Workflow Diagram:

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 5% or 10% loading

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol. The concentration is typically between 0.1 and 0.5 M.

-

Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. This can be done by evacuating the flask and backfilling with H₂ from a balloon three times.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-16 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-aminopropan-1-amine (propylenediamine), typically as its hydrochloride salt. The crude product is often of sufficient purity for the next step.

4.2 Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Payload

This protocol describes a standard amide bond formation using a peptide coupling reagent.

Rationale: The free primary amine of the deprotected linker acts as a nucleophile, reacting with an activated carboxylic acid (e.g., an NHS ester or an acid activated in situ with coupling reagents) to form a stable amide bond.

Reaction Mechanism Diagram:

Caption: Amide bond formation between the linker and a payload.

Materials:

-

Deprotected linker (from Protocol 4.1)

-

Payload molecule containing a carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous, aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

-

Payload Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing payload (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

-

Linker Addition: In a separate flask, dissolve the deprotected linker (1.1 eq) in anhydrous DMF. Add a tertiary amine base like DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Coupling Reaction: Add the solution of the deprotected linker to the activated payload solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable solvent and washed with aqueous solutions (e.g., dilute acid, brine) to remove excess reagents and byproducts. The final product is then purified using an appropriate chromatographic technique, such as reverse-phase HPLC or silica gel chromatography.

Conclusion

This compound is a highly practical and versatile linker for applications in modern drug development. Its key features—a defined aliphatic chain, a stable carbamate, and an orthogonally protected amine—provide chemists with a reliable tool for constructing complex bioconjugates. The robust and well-documented protocols for Cbz deprotection and subsequent amide coupling allow for its seamless integration into the synthesis of sophisticated therapeutic agents like ADCs and PROTACs. By understanding its properties and applying the methodologies outlined in this guide, researchers can effectively leverage this linker to advance their drug discovery and development programs.

References

- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Benzyl (3-aminopropyl)carbamate | 46460-73-5 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aksci.com [aksci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Deprotection of Benzyl (3-aminopropyl)carbamate hydrochloride

Introduction: The Strategic Role of the Cbz Group and Rationale for Deprotection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its widespread use stems from its notable stability across a range of reaction conditions, yet it can be readily and selectively removed under specific protocols, allowing for orthogonal protection strategies in multi-step syntheses.[1][2]

This guide focuses on the deprotection of benzyl (3-aminopropyl)carbamate hydrochloride to yield 1,3-diaminopropane dihydrochloride, a valuable building block in various synthetic applications. The selection of an appropriate deprotection methodology is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale.[1] This document provides a detailed technical overview of the principal methods for Cbz group removal, offering field-proven insights and step-by-step protocols to guide researchers toward successful and efficient synthesis.

Comparative Overview of Cbz Deprotection Methodologies

The primary strategies for the cleavage of the Cbz group can be broadly classified into three categories: catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage.[1] Each approach presents a unique profile of reactivity, chemoselectivity, and operational considerations.

Mechanism of Cbz Deprotection

The removal of the Cbz group, regardless of the specific method, ultimately involves the cleavage of the benzylic C-O bond. In the case of hydrogenolysis, this is a reductive process that liberates the unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine and the benign byproducts toluene and carbon dioxide.[2] Acid-mediated cleavage proceeds through protonation of the carbamate followed by nucleophilic attack, also leading to the formation of the carbamic acid intermediate.[2]

Visualizing the Deprotection Pathways

To better illustrate the underlying chemical transformations, the following diagrams outline the mechanistic pathways for the primary Cbz deprotection methods.